N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Description
N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic organic compound featuring a hybrid structure combining a benzylpiperidine moiety, a hexanamide linker, and a quinazolinone-dioxolo-thioxo scaffold. The benzylpiperidine group suggests possible interactions with neurological targets, while the hexanamide linker enhances solubility and bioavailability. This compound’s structural complexity positions it within a niche class of heterocyclic derivatives explored for therapeutic applications .
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-20-10-13-30(14-11-20)17-19-7-3-1-4-8-19)9-5-2-6-12-31-26(33)21-15-23-24(35-18-34-23)16-22(21)29-27(31)36/h1,3-4,7-8,15-16,20H,2,5-6,9-14,17-18H2,(H,28,32)(H,29,36) |
InChI Key |
HCGZDKLDAQOEHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a primary or secondary amine, and a carbonyl compound react to form a β-amino-carbonyl compound.
Quinazoline Derivative Synthesis: The quinazoline derivative can be synthesized through a series of cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Mannich reaction and cyclization steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazoline derivative, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the quinazoline derivative can inhibit certain enzymes. The hexanamide chain may facilitate the compound’s binding to its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
N-(4-Methoxybenzyl)-6-[6-[(4-Nitrobenzyl)thio]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide
This analogue () replaces the benzylpiperidine group with a 4-methoxybenzyl substituent and introduces a 4-nitrobenzylthio group at position 6 of the quinazolinone. The methoxybenzyl group may alter target selectivity due to steric and electronic differences .
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
The pyrrolidin-dione group introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible hexanamide linker in the parent compound. Such differences likely impact pharmacokinetic profiles, with the pyrrolidin-dione favoring crystalline packing and reduced solubility .
Functional Group Contributions
*Estimated values based on substituent contributions .
Pharmacological and Computational Insights
The Jarvis-Patrick and Butina clustering algorithms () highlight that the parent compound clusters with other piperidine-containing heterocycles, suggesting shared target profiles (e.g., sigma-1 receptors or acetylcholinesterase). In contrast, the nitro-substituted analogue () clusters with sulfonamide derivatives, implying divergent mechanisms. Molecular docking studies (inferred from ) suggest the thioxo group in the parent compound forms strong van der Waals interactions with hydrophobic enzyme pockets, while the nitro group in the analogue may induce steric clashes .
Challenges in Direct Comparative Studies
Available evidence lacks explicit pharmacological data (e.g., IC50 values, toxicity profiles) for the parent compound and its analogues. Structural comparisons rely on inferred properties from substituent effects and computational models. For instance, the methoxy-nitro analogue’s nitro group may confer photoreactivity risks, absent in the parent compound .
Biological Activity
N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its structural features, mechanisms of action, and relevant case studies.
Structural Features
The compound is characterized by several key structural components:
- Piperidine Ring : Provides the ability to interact with various biological targets.
- Quinazoline Derivative : Known for its role in inhibiting specific enzymes and receptors.
- Hexanamide Chain : Enhances binding affinity and solubility.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O4S |
| Molecular Weight | 508.6 g/mol |
| LogP | 4.6361 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The precise mechanism of action for this compound is still under investigation. However, it is believed to modulate signaling pathways associated with neurotransmitter receptors and inhibit specific enzymes related to disease pathways. Preliminary studies suggest effective binding to certain receptors, which could lead to therapeutic effects.
Interaction Studies
Initial interaction studies indicate that the compound binds effectively to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further investigation into binding affinities and kinetics.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neurotransmitter Receptor Interaction : Research indicates that the compound may interact with acetylcholine receptors, potentially influencing neuronal signaling pathways .
- Enzyme Inhibition : The quinazoline moiety is known for its enzyme inhibition properties, which could play a significant role in its therapeutic potential against various diseases.
Potential Applications
The unique structural elements of this compound suggest several potential applications:
- Neurological Disorders : Due to its interaction with neurotransmitter receptors.
- Cancer Therapy : As a potential inhibitor of specific enzymes involved in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
